

Sikokianin E: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Sikokianin E*

Cat. No.: *B13732532*

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Introduction

Sikokianin E is a naturally occurring dilignan isolated from the roots of *Wikstroemia indica*. As a member of the lignan family of polyphenols, it is of interest to the scientific community for its potential bioactive properties. This technical guide provides a summary of the currently available information on the physical and chemical properties of **Sikokianin E**, along with insights into its isolation and biological activities, based on existing literature.

Physical and Chemical Properties

While detailed experimental data for **Sikokianin E** is limited in publicly accessible literature, the following properties have been reported. The structural elucidation of **Sikokianin E**, along with three other new dilignans, was achieved through a combination of spectroscopic methods including UV, IR, HR-ESI-MS, and 1D/2D NMR.

Table 1: Physical and Chemical Properties of **Sikokianin E**

Property	Value/Description
Molecular Formula	C ₄₂ H ₄₂ O ₂₂
Molecular Weight	959.16 g/mol
Physical Form	Powder
Purity	≥98% (as determined by HPLC)
Identification	Confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Solubility	Specific solubility data is not detailed in available literature. Lignans are generally soluble in polar organic solvents like methanol, ethanol, acetone, and DMSO.
Melting Point	Not specified in available literature.
Spectral Data	While the existence of UV, IR, HR-ESI-MS, and NMR data is confirmed, the specific spectral data sets are not publicly available.

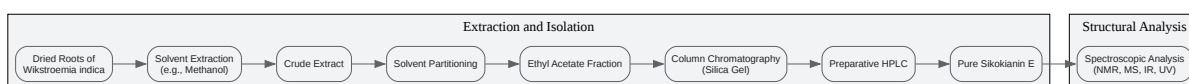
Experimental Protocols

Isolation of Sikokianin E from Wikstroemia indica

A detailed, step-by-step protocol for the isolation of **Sikokianin E** is not available in the public domain. However, based on the publication that first described its discovery, a general methodology can be inferred. The process would likely involve the following key steps:

- **Extraction:** The dried and powdered roots of *Wikstroemia indica* are subjected to solvent extraction, likely with a polar solvent such as methanol or ethanol, to obtain a crude extract.
- **Fractionation:** The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. The dilignans, including **Sikokianin E**, would be expected to concentrate in the moderately polar fractions.

- **Chromatographic Purification:** The active fraction is subjected to multiple rounds of column chromatography. This may include silica gel chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column, to isolate the individual compounds.
- **Structure Elucidation:** The purified compound's structure is then determined using a suite of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the molecular formula, and 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to establish the connectivity of atoms. Infrared (IR) and Ultraviolet (UV) spectroscopy would provide information about functional groups and chromophores, respectively.



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Caption: A generalized workflow for the isolation and structural elucidation of **Sikokianin E**.

Biological Activity and Signaling Pathways

Antiviral Activity

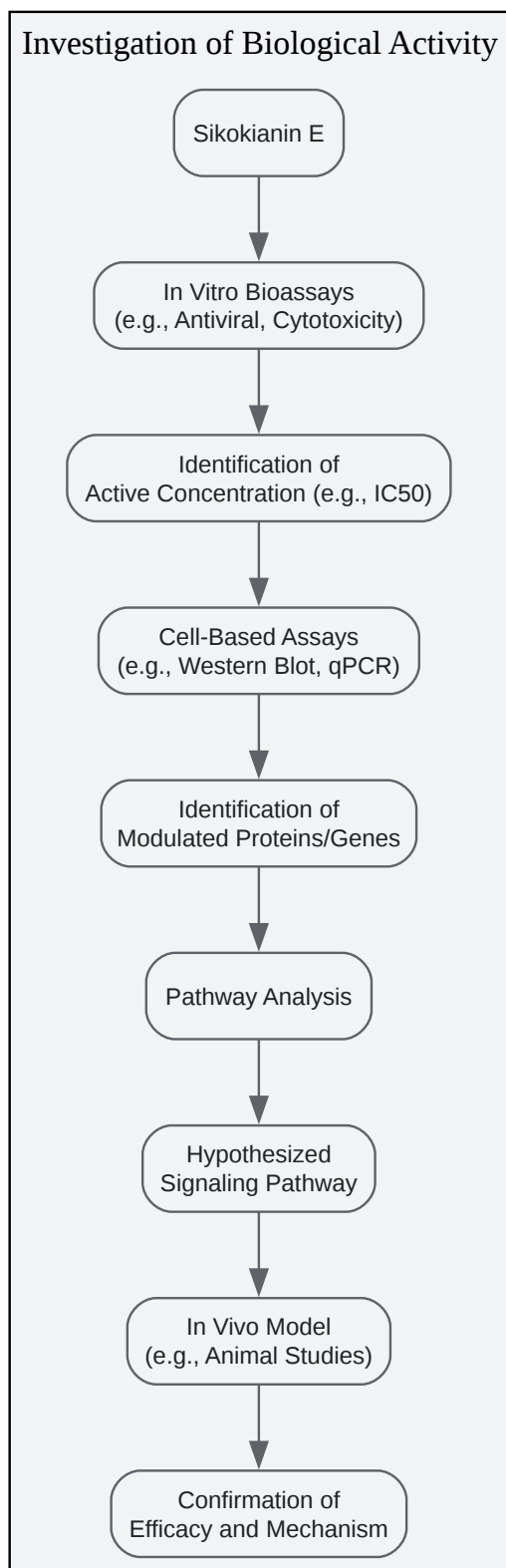
The initial publication describing **Sikokianin E** reported that it, along with the other newly isolated dilignans, was screened for in vitro antiviral activity against the Respiratory Syncytial Virus (RSV) using a cytopathic effect (CPE) reduction assay.[1] However, the specific results of this screening, such as the half-maximal inhibitory concentration (IC_{50}) or the cytotoxic concentration (CC_{50}), are not detailed in the available abstracts.

Other Potential Activities and Signaling Pathways

There is currently no direct experimental evidence describing the mechanism of action or the signaling pathways modulated by **Sikokianin E**. However, studies on related compounds from the same plant and with similar structures may offer clues for future research:

- Sikokianin C, another biflavonoid from *Wikstroemia indica*, has been shown to exhibit antitumor effects by selectively inhibiting cystathionine β -synthase (CBS) and inducing apoptosis in human colon cancer cells.
- Sikokianin A, also isolated from *Wikstroemia indica*, has demonstrated neuroprotective effects against oxygen-glucose deprivation/reperfusion-induced injury in PC12 cells. This protection is associated with the activation of the Nrf2/HO-1 signaling pathway, which plays a key role in the antioxidant defense system.

Given the structural similarities, it is plausible that **Sikokianin E** may also possess antioxidant, anti-inflammatory, or cytotoxic properties. However, this remains speculative without direct experimental evidence.



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Caption: A proposed experimental workflow for investigating the biological activity of **Sikokianin E**.

Conclusion

Sikokianin E is a recently discovered dilignan with a defined chemical structure. While its physical and chemical properties are not yet extensively detailed in the public domain, its confirmed existence and initial screening for antiviral activity suggest it may be a compound of interest for further pharmacological investigation. Future research should focus on obtaining detailed spectroscopic data, defining its solubility and stability, and conducting comprehensive biological screenings to elucidate its mechanism of action and potential therapeutic applications. The known activities of related sikokianins suggest that investigations into its potential anticancer and neuroprotective effects, possibly mediated through pathways like CBS inhibition or Nrf2 activation, could be fruitful areas of research.

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References

- 1. researchgate.net [researchgate.net]
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